molecular formula C23H24O6 B022920 gamma-Mangostin CAS No. 31271-07-5

gamma-Mangostin

Cat. No. B022920
CAS RN: 31271-07-5
M. Wt: 396.4 g/mol
InChI Key: VEZXFTKZUMARDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461360B2

Procedure details

Conversion of 6,7-di-O-methyl-γ-mangostin to γ-mangostin: To a solution of 6,7-di-O-methyl-γ-mangostin (0.5 g) in DMSO (LR, 20 mL) was added sodium cyanide (1.0 g) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was cooled to ambient temperature and poured into ice cold water. The mixture was extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL). The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and the solvent evaporated. The residue was chromatographed over silica gel column using chloroform/methanol mixture (95:5) as eluent to give α-mangostin (330 mg, 68%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][C:5]1[C:6]([OH:28])=[CH:7][C:8]2[O:27][C:15]3[CH:16]=[C:17]([OH:26])[C:18]([OH:25])=[C:19]([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:14]=3[C:12](=[O:13])[C:9]=2[C:10]=1[OH:11].[C-:30]#N.[Na+]>CS(C)=O>[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][C:5]1[C:10]([OH:11])=[C:9]2[C:12]([C:14]3[C:15]([O:27][C:8]2=[CH:7][C:6]=1[OH:28])=[CH:16][C:17]([OH:26])=[C:18]([O:25][CH3:30])[C:19]=3[CH2:20][CH:21]=[C:22]([CH3:23])[CH3:24])=[O:13] |f:1.2|

Inputs

Step One
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC=1C(=CC2=C(C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)O)O)O2)O)C
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 190-200° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)OC)CC=C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.